TAAR1 Receptor Affinity: 5,7-Dibromo Derivative vs. Unsubstituted Core Scaffold
The 5,7-dibromo substitution confers a significant increase in TAAR1 receptor affinity compared to the unsubstituted tetrahydronaphthalen-1-amine scaffold. In radioligand binding assays using rat TAAR1 expressed in HEK293 cells, 5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine exhibits a pKi of 7.77, whereas the unsubstituted parent compound (1,2,3,4-tetrahydronaphthalen-1-amine) shows a pKi of 6.82 under comparable assay conditions [1]. This corresponds to an approximately 9-fold increase in binding affinity (Ki ~17 nM for the dibromo derivative vs. Ki ~151 nM for the unsubstituted analog). Furthermore, in functional cAMP accumulation assays, the 5,7-dibromo compound acts as a partial agonist with an EC50 of 1,800 nM, a functional property absent in the unsubstituted scaffold [2].
| Evidence Dimension | TAAR1 receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 7.77 (Ki ≈ 17 nM) |
| Comparator Or Baseline | 1,2,3,4-Tetrahydronaphthalen-1-amine (unsubstituted): pKi = 6.82 (Ki ≈ 151 nM) |
| Quantified Difference | ΔpKi = 0.95 (~9-fold higher affinity) |
| Conditions | Rat TAAR1 expressed in HEK293 cells; radioligand binding assay (ChEMBL data) |
Why This Matters
The 9-fold enhancement in TAAR1 affinity is critical for studies where target engagement at physiologically relevant concentrations is required; procurement of the unsubstituted analog would yield false-negative results in TAAR1-dependent assays.
- [1] GPCRdb. (n.d.). TAAR1 binding affinity data for 5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine (CHEMBL3895239) and unsubstituted analog. View Source
- [2] BindingDB. (n.d.). BDBM50227828 (CHEMBL4068661) - EC50 for mouse TAAR1 agonism by 5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine. View Source
